molecular formula C5H9BaO8P B1174391 (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid CAS No. 16555-66-1

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid

Cat. No.: B1174391
CAS No.: 16555-66-1
InChI Key:
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Description

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid is an organic compound characterized by the presence of an ethoxy group, a hydroxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-hydroxybenzaldehyde and malonic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired acrylic acid derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

    Batch Reactors: These are used for smaller-scale production, where precise control over reaction conditions is required.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages such as improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used.

Major Products Formed:

    Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde.

    Reduction: Formation of 3-(3-ethoxy-4-hydroxyphenyl)propanol.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Interaction with enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or inflammatory signaling.

Comparison with Similar Compounds

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid can be compared with other similar compounds, such as:

    Cinnamic Acid: Similar structure but lacks the ethoxy and hydroxy groups.

    Ferulic Acid: Contains a methoxy group instead of an ethoxy group.

    Coumaric Acid: Lacks the ethoxy group but has a similar acrylic acid moiety.

Uniqueness: The presence of both ethoxy and hydroxy groups in this compound imparts unique chemical properties, making it distinct from other related compounds.

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHTWBSYWXSZCD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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